![molecular formula C42H74N12O14S B12373348 [Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
[Ala28]-|A Amyloid(25-35)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ala28]-|A Amyloid(25-35) is a synthetic peptide derived from the amyloid beta protein, which is associated with Alzheimer’s disease. This peptide is often used in research to study the aggregation and toxicity of amyloid beta, as it represents a core fragment of the full-length protein that is prone to forming amyloid fibrils.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ala28]-|A Amyloid(25-35) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While SPPS is the standard method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions
[Ala28]-|A Amyloid(25-35) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
[Ala28]-|A Amyloid(25-35) is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s aggregation properties and interactions with other molecules.
Biology: Investigating the mechanisms of amyloid beta toxicity and its role in neurodegenerative diseases.
Medicine: Developing therapeutic strategies to inhibit amyloid beta aggregation and toxicity.
Industry: Designing amyloid-based materials for various applications, such as biosensors and nanomaterials.
作用机制
The mechanism by which [Ala28]-|A Amyloid(25-35) exerts its effects involves its propensity to aggregate into amyloid fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, leading to cellular dysfunction and death.
相似化合物的比较
Similar Compounds
Amyloid beta (1-42): A longer peptide that includes the [Ala28]-|A Amyloid(25-35) sequence and is also prone to aggregation.
Amyloid beta (1-40): Another variant of amyloid beta that is commonly studied in Alzheimer’s research.
Amyloid beta (25-35): The non-modified version of the peptide, which lacks the alanine substitution at position 28.
Uniqueness
[Ala28]-|A Amyloid(25-35) is unique due to the specific substitution of alanine at position 28, which can influence its aggregation properties and interactions with other molecules. This modification allows researchers to study the effects of specific amino acid changes on the behavior of amyloid beta peptides.
属性
分子式 |
C42H74N12O14S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C42H74N12O14S/c1-10-21(5)33(40(65)46-18-32(59)49-26(14-20(3)4)38(63)51-25(42(67)68)12-13-69-9)54-41(66)34(22(6)11-2)53-36(61)24(8)47-31(58)17-45-35(60)23(7)48-37(62)27(15-29(44)56)52-39(64)28(19-55)50-30(57)16-43/h20-28,33-34,55H,10-19,43H2,1-9H3,(H2,44,56)(H,45,60)(H,46,65)(H,47,58)(H,48,62)(H,49,59)(H,50,57)(H,51,63)(H,52,64)(H,53,61)(H,54,66)(H,67,68)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
InChI 键 |
LHYHSZKQYBBRNC-MQMIXWJCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


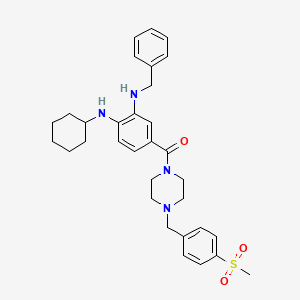


![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


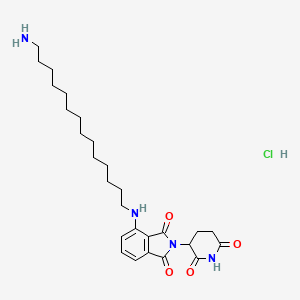
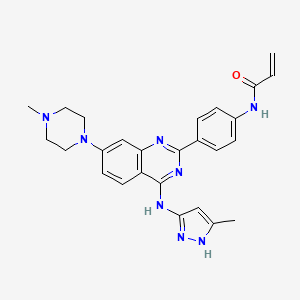
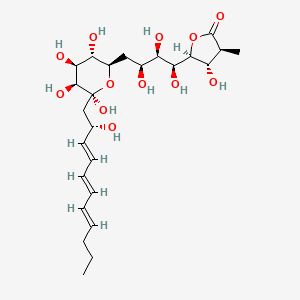
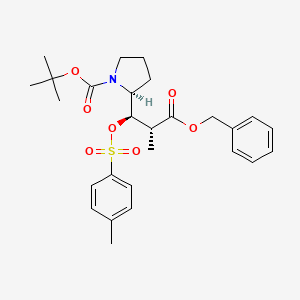
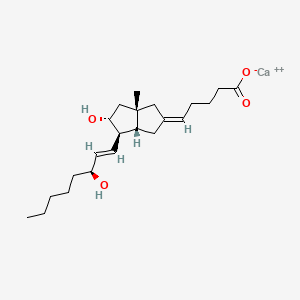
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)


